molecular formula C12H11N3O B085512 Phenol, 4-[(4-aminophenyl)azo]- CAS No. 103-18-4

Phenol, 4-[(4-aminophenyl)azo]-

Cat. No. B085512
CAS RN: 103-18-4
M. Wt: 213.23 g/mol
InChI Key: UXLIUDGZLJKALV-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-aminophenyl)azo]-, also known as 4-[(4-aminophenyl)azo]phenol, is an organic compound . It has a molecular formula of C12H11N3O and a molecular weight of 213.24 . It appears as a red crystalline powder .


Synthesis Analysis

The synthesis of 4-[(4-aminophenyl)azo]phenol involves a series of steps . Phenol reacts with mixed nitric acid to produce nitrophenol. Nitrophenol is then reduced to p-aminophenol. The target compound is produced by the reaction of p-aminophenol with diazonium salt .


Molecular Structure Analysis

The molecular structure of 4-[(4-aminophenyl)azo]phenol consists of a phenol group linked to an azo group, which is further linked to an aminophenyl group . The structure can be viewed as a 2D Mol file or a computed 3D SD file .


Physical And Chemical Properties Analysis

4-[(4-aminophenyl)azo]phenol has a melting point of 185-190 °C (decomposition), a boiling point of 353.22°C (rough estimate), and a density of 1.1594 (rough estimate) . Its refractive index is estimated to be 1.6340 . The compound is soluble in some organic solvents such as alcohols and ketones .

Safety And Hazards

4-[(4-aminophenyl)azo]phenol may cause irritation to the eyes, skin, and respiratory system . Appropriate protective equipment should be worn when handling this compound . It may also be toxic to the environment, and environmental protection measures should be taken during handling and disposal .

Future Directions

The future directions for 4-[(4-aminophenyl)azo]phenol could involve its use in biological fluorescence labeling and bioimaging, as well as in organic optoelectronic devices such as organic light-emitting diodes (OLEDs) .

properties

IUPAC Name

4-[(4-aminophenyl)diazenyl]phenol
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InChI

InChI=1S/C12H11N3O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H,13H2
Source PubChem
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InChI Key

NCKPQOUTAMSEAO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H11N3O
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DSSTOX Substance ID

DTXSID7059270, DTXSID901043571
Record name 4-[(4-Aminophenyl)diazenyl]phenol
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Record name 4-[(1E)-2-(4-Aminophenyl)diazenyl]phenol
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Molecular Weight

213.23 g/mol
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Vapor Pressure

0.00000054 [mmHg]
Record name 4'-Hydroxy-4-aminoazobenzene
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Product Name

Phenol, 4-[(4-aminophenyl)azo]-

CAS RN

103-18-4, 81944-72-1
Record name 4-Amino-4′-hydroxyazobenzene
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Record name 4'-Hydroxy-4-aminoazobenzene
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Record name 4-Amino-4'-hydroxyazobenzene
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Record name Phenol, 4-[2-(4-aminophenyl)diazenyl]-
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Record name 4-[(4-Aminophenyl)diazenyl]phenol
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Record name 4-[(4-aminophenyl)azo]phenol
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Record name 4-((4-AMINOPHENYL)AZO)PHENOL
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Synthesis routes and methods

Procedure details

108 Parts by weight of p-phenylene-diamine which are placed into 300 parts by volume of water and 1000 parts by weight of ice are diazotized at a pH of from 1.5 to 3.5 by adding a total of about 200 parts by volume of 31% by weight hydrochloric acid and about 69 parts by weight of sodium nitrite in an aqueous solution. Upon clarification with active charcoal/guhr, 180 parts by weight of phenol are added, and a pH in the range of from 8 to 11 is established with 90 parts by volume of a 33% by weight sodium hydroxide solution. Within 30 minutes the 4-amino-benzene-diazonium salt is coupled to give the 4-hydroxy-4'-aminoazobenzene. Subsequently 170 parts by volume of 33% by weight of sodium hydroxide solution and 65 parts by weight of sodium nitrite are added.
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